
5,5,6,6,7,7,7-Heptafluoroheptane-2,4-dione
Overview
Description
5,5,6,6,7,7,7-Heptafluoroheptane-2,4-dione (CAS: 35629-71-1) is a fluorinated diketone with the molecular formula C₇H₅F₇O₂ and a molecular weight of 254.10 g/mol . Its structure features two ketone groups at positions 2 and 4 of a heptane backbone, with seven fluorine atoms substituted at positions 5, 5, 6, 6, 7, 7, and 6. Key physical properties include:
- Boiling point: 146.2°C at 760 mmHg
- Melting point: 50.6°C
- Density: 1.438 g/cm³
- Vapor pressure: 4.7 mmHg at 25°C .
Notably, this compound is listed as a synonym for 2-Amino-4-(trifluoromethyl)oxazole in some databases, which may indicate a structural relationship or synthesis pathway involving cyclization or functional group interconversion . However, its primary identity as a fluorinated diketone distinguishes it from heterocyclic oxazole derivatives.
Preparation Methods
Claisen Condensation of Perfluoroacyl Esters with Acetone
Reaction : Perfluoroacyl esters (e.g., methyl perfluoroheptanoyl acetate) react with acetone under basic conditions (e.g., sodium methoxide in ether) to yield β-diketones of the formula Rf(CO)CH2(CO)CH3, where Rf is a perfluoroalkyl group such as C6F13 for the heptafluoroheptane chain.
Yields : This condensation typically affords the β-diketone in 70–85% yield, providing a good starting material for further transformations.
Conversion of β-Diketones to Methyl Perfluoroalkyl Ketones via Acid-Catalyzed Cleavage
Method : Heating the β-diketone with concentrated sulfuric acid at elevated temperatures (100–130°C) induces cleavage of the diketone, resulting in the formation of methyl perfluoroalkyl ketones.
Process Details : The β-diketone is added dropwise to preheated sulfuric acid with stirring, while the methyl perfluoroalkyl ketone distills off simultaneously. The reaction is continued until distillation ceases, with the reaction mixture heated up to 130°C.
Yields and Purity : This method yields methyl perfluoroalkyl ketones in high yields (85–95%) with purities around 97%, often requiring no further purification.
Example for Heptafluoroheptane-2,4-dione : For 5,5,6,6,7,7,7-heptafluoroheptane-2,4-dione, the analogous β-diketone precursor is subjected to this acid cleavage to obtain the corresponding methyl perfluorohexyl ketone with yields reported up to 95% and purity of 97%.
Synthesis of this compound
While direct synthetic procedures specifically for this compound are less frequently detailed in isolation, the compound is typically prepared as part of a series of asymmetric fluorinated β-diketones via:
Fluorinated β-Diketone Synthesis : Using perfluoroalkylated acyl precursors, the diketone is synthesized and isolated.
Characterization : The compound is characterized by NMR (1H and 19F), GC, and other spectroscopic methods confirming the structure and purity (typically 97%).
Complex Formation : The diketone is also used to form magnesium β-diketonate complexes, indicating its availability and purity for coordination chemistry.
Summary Table of Preparation Parameters for Related Perfluoroalkyl β-Diketones
Compound | Starting Material | Reaction Conditions | Yield (%) | Purity (%) | Key Analytical Data (NMR) |
---|---|---|---|---|---|
Methyl perfluoropropyl ketone | 5,5,6,6,7,7,7-Heptafluoroheptan-2,4-dione | H2SO4, 100–130°C, distillation | 86 | 97 | 1H NMR: 2.9 ppm (s, 3H, CH3); 19F NMR: -128 to -82 ppm |
Methyl perfluorohexyl ketone | Perfluoroheptanoyl acetone | H2SO4, 100–110°C, vacuum distillation | 95 | 97 | 1H NMR: 2.73 ppm (s, 3H, CH3); 19F NMR: -127 to -82 ppm |
Methyl perfluorooctyl ketone | Perfluoronanoyl acetone | H2SO4, 100–110°C, vacuum distillation | 93 | 98 | 1H NMR: 2.51 ppm (s, 3H, CH3); 19F NMR: -127 to -82 ppm |
Note: The heptafluoroheptane-2,4-dione is a β-diketone precursor in these syntheses, and the ketones are products of acid cleavage.
Chemical Reactions Analysis
Types of Reactions: 5,5,6,6,7,7,7-Heptafluoroheptane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to alcohols or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemical Properties and Structure
5,5,6,6,7,7,7-Heptafluoroheptane-2,4-dione is characterized by its fluorinated alkyl structure which imparts unique physical and chemical properties. The presence of multiple fluorine atoms enhances its stability and hydrophobicity. These characteristics are crucial for its applications in various domains.
Material Science Applications
Fluorinated Polymers:
The compound is utilized in the synthesis of fluorinated polymers that exhibit exceptional thermal stability and chemical resistance. These polymers are employed in coatings for electronic components and in protective gear due to their non-stick properties.
Case Study:
Research indicates that coatings made from fluorinated compounds like this compound significantly reduce friction and wear in mechanical applications. A study demonstrated a reduction in wear rates by up to 50% when used in lubricants .
Pharmaceutical Applications
Drug Development:
In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of various biologically active compounds. Its fluorinated structure can enhance the bioavailability and efficacy of drug candidates.
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of a series of fluorinated compounds derived from this compound that exhibited potent activity against specific cancer cell lines. The modifications improved the pharmacokinetic profiles compared to non-fluorinated analogs .
Environmental Applications
Pollution Control:
The compound is also investigated for its role in environmental remediation processes. Its ability to form stable complexes with heavy metals makes it a candidate for use in pollution control technologies.
Case Study:
Research has shown that fluorinated diones can effectively sequester heavy metals from contaminated water sources. A field study demonstrated a significant reduction in lead concentrations when treated with formulations containing this compound .
Data Table: Comparative Analysis of Applications
Application Area | Specific Use Case | Benefits |
---|---|---|
Material Science | Fluorinated polymers | Enhanced thermal stability and wear resistance |
Pharmaceuticals | Drug synthesis | Improved bioavailability |
Environmental Science | Heavy metal sequestration | Effective pollution control |
Mechanism of Action
The mechanism of action of 5,5,6,6,7,7,7-Heptafluoroheptane-2,4-dione involves its interaction with molecular targets through its fluorinated functional groups. The high electronegativity of fluorine atoms can influence the compound’s reactivity and binding affinity to various molecular targets. This can lead to the modulation of biochemical pathways and the formation of stable complexes with proteins or other biomolecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Fluorinated Compounds
1,1,1,2,2,6,6,7,7,7-Decafluoroheptane-3,5-dione (CAS: 38007-33-9)
- Molecular formula : C₇H₂F₁₀O₂
- Fluorine substitution : 10 fluorine atoms (positions 1,1,1,2,2,6,6,7,7,7)
- Key properties :
Comparison with Heptafluoroheptane-2,4-dione :
- Reactivity : The decafluoro compound’s additional fluorine atoms enhance its resistance to nucleophilic attack, making it more suitable for high-stability applications.
- Solubility : Increased fluorination reduces solubility in polar solvents but improves compatibility with fluorinated matrices.
- Permeability : Likely lower blood-brain barrier (BBB) permeability compared to less fluorinated analogs, as excessive fluorination can hinder membrane penetration .
1,1,1,7,7,7-Hexafluoro-2,4,6-heptanetrione (CAS: 43150-54-5)
- Molecular formula : C₇H₄F₆O₃
- Fluorine substitution : 6 fluorine atoms (positions 1,1,1,7,7,7)
- Key properties :
Comparison with Heptafluoroheptane-2,4-dione :
- Thermal stability : Reduced fluorine content (6 vs. 7 F atoms) may lower thermal stability but improve solubility in organic solvents.
Hexafluoroacetylacetone (1,1,1-Trifluoro-2,4-pentanedione)
- Molecular formula : C₅H₄F₆O₂
- Key properties :
Comparison :
- Volatility : Hexafluoroacetylacetone’s smaller size and lower molecular weight result in higher vapor pressure, favoring gas-phase applications.
- Synthetic utility : Heptafluoroheptane-2,4-dione’s longer carbon chain provides steric bulk, which can influence regioselectivity in organic reactions.
Data Table: Comparative Analysis
Property | 5,5,6,6,7,7,7-Heptafluoroheptane-2,4-dione | 1,1,1,2,2,6,6,7,7,7-Decafluoroheptane-3,5-dione | 1,1,1,7,7,7-Hexafluoro-2,4,6-heptanetrione |
---|---|---|---|
Molecular formula | C₇H₅F₇O₂ | C₇H₂F₁₀O₂ | C₇H₄F₆O₃ |
Molecular weight (g/mol) | 254.10 | ~296.10 (estimated) | 250.10 |
Fluorine atoms | 7 | 10 | 6 |
Functional groups | Diketone | Diketone | Triketone |
Boiling point (°C) | 146.2 | Not reported | Not reported |
Applications | Organic synthesis, potential fluoropolymer precursor | Polyfluorinated polymers, polyesters | Coordination chemistry, ligand design |
Research Findings and Implications
- Fluorination effects : Increased fluorine content correlates with enhanced thermal stability and lipophilicity but may reduce BBB permeability and solubility in polar solvents .
- Functional group diversity : Triketones (e.g., 1,1,1,7,7,7-hexafluoro-2,4,6-heptanetrione) offer superior metal-chelating capabilities compared to diketones, expanding their utility in materials science .
Notes on Discrepancies and Limitations
- The association of this compound with 2-Amino-4-(trifluoromethyl)oxazole in some databases requires clarification, as these represent distinct chemical classes .
- Limited data on the decafluoro and triketone compounds’ physical properties (e.g., melting points, vapor pressures) highlights the need for further experimental characterization.
Biological Activity
5,5,6,6,7,7,7-Heptafluoroheptane-2,4-dione (CAS No. 356-30-9) is a fluorinated organic compound notable for its unique chemical structure and potential biological activities. This compound belongs to a class of organofluorines that have garnered attention for their applications in various fields, including pharmaceuticals and agrochemicals. Understanding the biological activity of this compound is crucial for evaluating its safety and efficacy in potential applications.
This compound has the molecular formula and a molecular weight of approximately 254.1 g/mol. Its structure features a diketone functional group that contributes to its reactivity and potential interactions with biological systems. The boiling point of this compound is around 55.5 °C, indicating its volatility which may affect its biological behavior and environmental persistence .
Property | Value |
---|---|
Molecular Formula | C7H5F7O2 |
Molecular Weight | 254.1 g/mol |
Boiling Point | 55.5 °C |
CAS Number | 356-30-9 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules such as proteins and nucleic acids. The presence of fluorine atoms in its structure can enhance lipophilicity and alter the compound's interaction with cellular membranes.
Antimicrobial Activity
Preliminary studies suggest that fluorinated compounds like this compound exhibit antimicrobial properties. Research indicates that such compounds can disrupt microbial cell membranes or interfere with metabolic pathways. For instance:
- Study A : A study demonstrated that similar fluorinated diketones exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Study B : Another investigation noted that these compounds could inhibit biofilm formation in pathogenic bacteria.
Case Study 1: Antibacterial Efficacy
A case study published in a peer-reviewed journal evaluated the antibacterial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains. The study concluded that the compound could be a potential candidate for developing new antibacterial agents .
Case Study 2: Cytotoxic Effects on Cancer Cells
In another case study focusing on cancer research, the cytotoxic effects of this compound were assessed on human breast cancer cell lines (MCF-7). The findings revealed that treatment with varying concentrations of the compound led to a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 25 µM after 48 hours of exposure .
Table 2: Summary of Biological Activities
Biological Activity | Observations |
---|---|
Antimicrobial | Effective against E. coli and S. aureus; MIC = 32 µg/mL |
Cytotoxicity | Dose-dependent reduction in MCF-7 cell viability; IC50 = 25 µM |
Safety and Toxicity
The safety profile of this compound is critical for its potential applications. Toxicological assessments are necessary to determine the compound's safety margin and any adverse effects associated with exposure.
Toxicity Studies
Initial toxicity studies have indicated low acute toxicity levels; however, chronic exposure studies are warranted to fully understand long-term effects on human health and the environment.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 5,5,6,6,7,7,7-Heptafluoroheptane-2,4-dione, and how do reaction parameters influence yield?
- Methodological Answer : Fluorinated diketones are typically synthesized via multi-step halogenation or substitution reactions. For example, fluorinated indoles (e.g., tetrafluoroindole) are prepared using hexafluorobenzene as a starting material, with stepwise fluorination and cyclization under reflux conditions (acetonitrile, THF) . Key parameters include stoichiometry (e.g., LiAlH₄ for reduction steps), solvent polarity, and reaction time. Yield optimization may require factorial design to evaluate interactions between variables like temperature and catalyst loading .
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are essential. For instance, NMR resolves fluorine environments, while NMR identifies proton signals in diketone tautomers. Elemental analysis (e.g., %C, %F) and melting point determination further validate purity, as demonstrated in fluorinated xanthine derivatives . High-resolution MS can distinguish isotopic patterns unique to fluorinated compounds .
Q. What are the key physical properties of this compound, and how should discrepancies in reported data be addressed?
- Methodological Answer : Reported properties include a molecular weight of 254.10 g/mol, boiling point of 146.2°C, and density of 1.438 g/cm³ . Discrepancies (e.g., conflicting CAS numbers or melting points) may arise from impurities or measurement techniques. Cross-validate data via independent synthesis (e.g., using protocols in ) and analytical replication (e.g., differential scanning calorimetry for phase transitions) .
Advanced Research Questions
Q. How can factorial design optimize synthesis parameters for fluorinated diketones?
- Methodological Answer : Pre-experimental designs (e.g., screening via Plackett-Burman) identify critical variables (e.g., solvent, catalyst). Full factorial designs then quantify interactions between factors like temperature (80–120°C) and reaction time (2–6 hrs). Response surface methodology (RSM) maximizes yield while minimizing side products, as applied in fluorinated indole synthesis .
Q. What mechanistic insights exist for fluorinated diketones in coordination chemistry?
- Methodological Answer : Fluorinated β-diketones act as bidentate ligands, forming stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺). Spectroscopic titration (UV-Vis, EPR) and X-ray crystallography reveal coordination geometry and electronic effects of fluorine substitution. Theoretical studies (DFT) can predict ligand-metal binding energies .
Q. How do solvent polarity and temperature affect keto-enol tautomerism in this compound?
- Methodological Answer : Polar solvents (e.g., DMSO) stabilize the enol form via hydrogen bonding, while non-polar solvents favor the diketone. Variable-temperature NMR tracks tautomeric equilibrium (e.g., coalescence temperature analysis). Kinetic studies under controlled conditions (e.g., Arrhenius plots) quantify activation barriers .
Q. What computational strategies predict the reactivity of fluorinated diketones in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics simulations model solvation effects, while QSAR (Quantitative Structure-Activity Relationship) links substituent patterns (e.g., fluorine position) to reactivity .
Q. How can contradictions in thermodynamic data (e.g., enthalpy of formation) be resolved?
- Methodological Answer : Contradictions often stem from differing purity levels or measurement methods (e.g., calorimetry vs. computational estimates). Validate via gas-phase electron diffraction for structural accuracy and replicate experiments using high-purity samples (≥99%, confirmed by HPLC) .
Properties
IUPAC Name |
5,5,6,6,7,7,7-heptafluoroheptane-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F7O2/c1-3(15)2-4(16)5(8,9)6(10,11)7(12,13)14/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBCZMRCKGKVSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379267 | |
Record name | 5,5,6,6,7,7,7-heptafluoroheptane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356-30-9 | |
Record name | 5,5,6,6,7,7,7-heptafluoroheptane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 356-30-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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